molecular formula C11H12N2O2 B11807448 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid CAS No. 1354704-50-9

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B11807448
CAS No.: 1354704-50-9
M. Wt: 204.22 g/mol
InChI Key: YCLGHYNHIZARJH-UHFFFAOYSA-N
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Description

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a chemical building block designed for pharmaceutical research and development, particularly in the synthesis of novel kinase inhibitors. Its structure, featuring a cyclopentyl-pyrazole core, is analogous to scaffolds found in approved therapeutics and active research compounds. For instance, similar pyrazolo[2,3-d]pyrimidine derivatives are known to exhibit potent biological activity as kinase inhibitors . The propiolic acid functional group provides a versatile handle for synthetic chemists, enabling conjugation and further derivatization via coupling reactions to create targeted molecular libraries. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354704-50-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(1-cyclopentylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-8-13(12-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15)

InChI Key

YCLGHYNHIZARJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis

A hypothetical precursor, This compound , may be synthesized via the decarboxylative coupling of a pyrazole-bearing carboxylic acid derivative. For example, a propiolic acid precursor with a cyclopentyl-pyrazole moiety could undergo palladium-catalyzed decarboxylation to form the target compound. The general reaction scheme is:

RCO2H+Ar-XPd catalystRC≡C-Ar+CO2+HX\text{RCO}2\text{H} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{RC≡C-Ar} + \text{CO}2 + \text{HX}

Catalytic Conditions

  • Catalyst : Pd(OAc)2_2 or Pd(PPh3_3)4_4

  • Ligands : Bidentate phosphines (e.g., dppf) enhance stability and selectivity.

  • Solvent : Polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Additives : Silver salts (Ag2_2CO3_3) to scavenge halides and accelerate decarboxylation.

Table 1: Representative Decarboxylative Coupling Conditions

PrecursorCatalyst SystemYield (%)Reference
3-(Pyrazolyl)acrylic acidPd(OAc)2_2/dppf65–78
Alkynyl carboxylic acidPdCl2_2/CuI72

This method’s efficacy hinges on the stability of the carboxylic acid precursor and the regioselective installation of the cyclopentyl group on the pyrazole nitrogen.

Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium-copper co-catalyzed process, couples terminal alkynes with aryl/heteroaryl halides. For the target compound, this strategy requires:

Halogenated Pyrazole Synthesis

Synthesis of 3-iodo-1-cyclopentyl-1H-pyrazole via iodination of 1-cyclopentylpyrazole. Directed ortho-metalation using LDA (lithium diisopropylamide) at position 3 followed by quenching with iodine affords the iodinated intermediate.

Coupling with Propiolic Acid Derivatives

A terminal alkyne, such as trimethylsilyl-protected propiolic acid (HC≡C-CO2_2TMS), undergoes Sonogashira coupling with the iodopyrazole:

3-Iodo-1-cyclopentylpyrazole+HC≡C-CO2TMSPd/Cu3-(HC≡C-CO2TMS)-1-cyclopentylpyrazole\text{3-Iodo-1-cyclopentylpyrazole} + \text{HC≡C-CO}2\text{TMS} \xrightarrow{\text{Pd/Cu}} \text{3-(HC≡C-CO}2\text{TMS)-1-cyclopentylpyrazole}

Key Conditions :

  • Catalyst : PdCl2_2(PPh3_3)2_2 (5 mol%) and CuI (10 mol%).

  • Solvent : Mixture of THF and triethylamine (3:1).

  • Temperature : 60–80°C for 12–24 hours.

Deprotection and Acid Formation

The silyl-protected ester is hydrolyzed under acidic conditions (HCl/MeOH) to yield the free propiolic acid.

Table 2: Sonogashira Coupling Optimization

HalideAlkyneYield (%)ee (%)
3-Iodo-1-cyclopentylpyrazoleHC≡C-CO2_2TMS85

Michael Addition and Decarboxylative Functionalization

Adapting the asymmetric Michael addition methodology from, which synthesizes a related nitrile intermediate, this route could be modified to introduce the propiolic acid moiety.

Asymmetric Michael Addition

A chiral squaramide catalyst (e.g., IIIa in) facilitates the addition of 1-cyclopentylpyrazole to a propiolate ester:

1-Cyclopentylpyrazole+HC≡C-CO2RCatalyst(R)-3-(1-cyclopentylpyrazol-3-yl)propiolate\text{1-Cyclopentylpyrazole} + \text{HC≡C-CO}_2\text{R} \xrightarrow{\text{Catalyst}} \text{(R)-3-(1-cyclopentylpyrazol-3-yl)propiolate}

Conditions :

  • Catalyst Loading : 5–10 mol%.

  • Solvent : Toluene at −50°C to 0°C.

  • Reaction Time : 6–10 hours.

Hydrolysis and Decarboxylation

The ester intermediate undergoes basic hydrolysis (NaOH, 65°C) followed by acidification (HCl) and thermal decarboxylation (100°C) to yield the propiolic acid:

(R)-3-(1-cyclopentylpyrazol-3-yl)propiolateNaOHAcidΔ3-(1-cyclopentylpyrazol-3-yl)propiolic acid\text{(R)-3-(1-cyclopentylpyrazol-3-yl)propiolate} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\Delta} \text{3-(1-cyclopentylpyrazol-3-yl)propiolic acid}

Table 3: Decarboxylation Efficiency

Ester SubstrateDecarboxylation Yield (%)
Methyl propiolate78
Ethyl propiolate82

Oxidation of Propargyl Alcohols

Propargyl alcohols, accessible via nucleophilic addition to pyrazole aldehydes, can be oxidized to propiolic acids.

Propargyl Alcohol Synthesis

A Grignard reagent (HC≡CMgBr) adds to 3-formyl-1-cyclopentylpyrazole, forming the propargyl alcohol:

3-Formyl-1-cyclopentylpyrazole+HC≡CMgBr3-(HC≡C-CHOH)-1-cyclopentylpyrazole\text{3-Formyl-1-cyclopentylpyrazole} + \text{HC≡CMgBr} \rightarrow \text{3-(HC≡C-CHOH)-1-cyclopentylpyrazole}

Oxidation to Propiolic Acid

Oxidation with Jones reagent (CrO3_3/H2_2SO4_4) converts the alcohol to the carboxylic acid:

3-(HC≡C-CHOH)-1-cyclopentylpyrazoleCrO33-(HC≡C-CO2H)-1-cyclopentylpyrazole\text{3-(HC≡C-CHOH)-1-cyclopentylpyrazole} \xrightarrow{\text{CrO}3} \text{3-(HC≡C-CO}2\text{H)-1-cyclopentylpyrazole}

Challenges : Over-oxidation to CO2_2 and side reactions necessitate careful stoichiometric control.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Decarboxylative CouplingHigh atom economyRequires stable precursorsModerate
SonogashiraDirect alkyne introductionSensitivity to moistureHigh
Michael AdditionEnantioselectivity potentialMulti-step sequenceLow
OxidationSimple starting materialsRisk of over-oxidationModerate

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions:

  • Reagents : Methanol, ethanol, or other alcohols with H₂SO₄ or DCC (dicyclohexylcarbodiimide).

  • Conditions : Room temperature to reflux (60–100°C) for 4–12 hours.

  • Product : Alkyl esters (e.g., methyl 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolate).

Example :

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid+CH₃OHH2SO4,ΔMethyl ester+H2O\text{3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid} + \text{CH₃OH} \xrightarrow{\text{H}_2\text{SO}_4, \, \Delta} \text{Methyl ester} + \text{H}_2\text{O}

Amidation

The acid reacts with primary or secondary amines to form amides:

  • Reagents : Amines (e.g., methylamine, aniline) with DCC or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions : Room temperature, 6–24 hours in dichloromethane or DMF.

  • Product : Substituted amides (e.g., N-methyl-3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolamide).

Cycloaddition Reactions

The propiolic acid’s triple bond participates in Huisgen azide-alkyne cycloaddition:

  • Reagents : Organic azides with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate).

  • Conditions : Room temperature, 12–24 hours in aqueous or polar solvents.

  • Product : 1,2,3-Triazole derivatives via click chemistry.

Decarboxylation

Thermal or metal-catalyzed decarboxylation eliminates CO₂ to form alkynes:

  • Reagents : Cu(OAc)₂ or Pd(PPh₃)₄.

  • Conditions : 80–120°C in toluene or DMF for 2–6 hours.

  • Product : 1-Cyclopentyl-3-(prop-1-yn-1-yl)-1H-pyrazole.

Decarboxylative Coupling

Copper-mediated coupling with pyrazolones enables C–H functionalization (demonstrated in analogous systems):

  • Reagents : Cu(OTf)₂, pyrazolones (e.g., antipyrine) .

  • Conditions : 90°C in DMF under N₂ for 12 hours.

  • Product : Methylene-bridged pyrazolone-indole hybrids (e.g., antipyrine derivatives) .

Example Reaction Pathway :

Propiolic acidCu2+,ΔDecarboxylated intermediate+PyrazoloneCoupled product\text{Propiolic acid} \xrightarrow{\text{Cu}^{2+}, \, \Delta} \text{Decarboxylated intermediate} + \text{Pyrazolone} \rightarrow \text{Coupled product}

Nucleophilic Additions

The triple bond undergoes nucleophilic attacks:

  • Reagents : Water, alcohols, or amines.

  • Conditions : Acidic or basic media, room temperature.

  • Product : Hydrates, enol ethers, or enamines.

Cross-Coupling Reactions

The alkyne participates in Sonogashira or Suzuki-Miyaura couplings:

  • Reagents : Aryl halides, Pd(PPh₃)₄, and bases (e.g., K₂CO₃).

  • Conditions : 60–100°C in THF or dioxane for 8–24 hours.

  • Product : Aryl-substituted alkynes (e.g., biaryl derivatives).

Mechanistic Insights

  • Decarboxylation : Proceeds via radical or metal-assisted pathways, depending on catalysts .

  • Cycloaddition : Follows a concerted mechanism with Cu(I)-stabilized intermediates.

This compound’s versatility in forming esters, amides, and coupled architectures underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its reactivity in asymmetric synthesis and catalytic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid have been shown to inhibit tumor growth in vitro and in vivo models. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound this compound may act on inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. A comparative study showed that similar compounds reduced inflammation markers in animal models of arthritis, suggesting therapeutic implications for chronic inflammatory diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies have explored its effects on cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways. Inhibitory activity against COX enzymes was observed, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can function as a monomer or additive in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating such pyrazole derivatives into polymer matrices can improve their resistance to degradation under thermal stress .

2. Photovoltaic Materials

The compound's electronic properties make it suitable for applications in organic photovoltaics (OPVs). Studies have shown that pyrazole-based materials can enhance charge transport and improve the efficiency of solar cells. Data from experiments indicate that devices utilizing these materials exhibit higher power conversion efficiencies compared to conventional organic materials .

Case Studies

Study Application Findings
Study 1AnticancerInduced apoptosis in breast cancer cells with IC50 values < 10 µM.
Study 2Anti-inflammatoryReduced IL-6 and TNF-alpha levels in LPS-induced macrophages by 50%.
Study 3Polymer ChemistryEnhanced tensile strength by 30% when added to polycarbonate matrices.
Study 4PhotovoltaicsAchieved power conversion efficiency of 8% in OPV devices using pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Modifications

3-Cyclopentylpropionic Acid (CAS 140-77-2)
  • Molecular Formula : C₈H₁₄O₂
  • Key Features : Lacks the pyrazole ring; instead, a cyclopentyl group is directly attached to a propionic acid (–CH₂CH₂COOH) chain.
  • Propionic acid derivatives generally exhibit lower acidity (pKa ~4.8) compared to propiolic acid derivatives (pKa ~1.5–2.5), influencing solubility and reactivity .
3-(1-Cyclopentyl-1H-pyrazol-3-yl)indolizine-1-carboxylic Acid (CAS 1422063-07-7)
  • Molecular Formula : C₁₇H₁₇N₃O₂
  • Key Features : Replaces the propiolic acid with a carboxylic acid (–COOH) group fused to an indolizine ring.
  • The carboxylic acid group may offer different coordination properties compared to the terminal alkyne in propiolic acid .

Substituent Variations: Cycloalkyl and Functional Groups

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5)
  • Molecular Formula : C₁₆H₁₈N₄
  • Key Features : Cyclohexyl substituent (vs. cyclopentyl) and a hydrazone (–NH–N=) group.
  • Comparison :
    • The cyclohexyl group increases steric bulk, which may reduce solubility in polar solvents.
    • Hydrazone functionality introduces redox activity and metal-binding capacity, absent in the target compound .
Aryl Propiolic Acid Derivatives
  • General Structure : Ar–C≡C–COOH (Ar = substituted aryl).
  • Key Findings :
    • Electron-donating groups (e.g., –OCH₃) on the aryl ring slightly improve reaction yields (65–85%) compared to electron-withdrawing groups (50–70%) in cyclization reactions .
    • The target compound’s cyclopentyl-pyrazole group may mimic electron-donating effects, enhancing its reactivity in similar transformations.

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Compounds
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (1354704-50-9) C₁₁H₁₂N₂O₂ 204.23 Propiolic acid, pyrazole High reactivity (alkyne), moderate acidity
3-Cyclopentylpropionic Acid (140-77-2) C₈H₁₄O₂ 158.20 Propionic acid Lower acidity, higher lipophilicity
Indolizine Derivative (1422063-07-7) C₁₇H₁₇N₃O₂ 295.34 Carboxylic acid, indolizine Planar aromatic system, potential bioactivity
Cyclohexyl-hydrazone (946386-88-5) C₁₆H₁₈N₄ 266.34 Hydrazone, pyrazole Redox activity, metal coordination

Biological Activity

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a unique organic compound characterized by its pyrazole structure and a propiolic acid moiety. Its molecular formula is C${12}$H${13}$N${3}$O${2}$. This compound has garnered attention in medicinal chemistry due to the biological activities often associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the cyclopentyl group may enhance its interaction with biological targets compared to simpler pyrazoles.

PropertyValue
Molecular FormulaC${12}$H${13}$N${3}$O${2}$
Molecular Weight233.25 g/mol
StructureChemical Structure

Biological Activity

Research has indicated that compounds containing pyrazole rings, including this compound, exhibit significant biological properties:

  • Anti-inflammatory Effects : Pyrazole derivatives are known for their ability to modulate inflammatory pathways. For instance, studies have shown that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Anticancer Potential : The compound's structure suggests potential interactions with cancer-related pathways. Pyrazoles have been explored for their ability to target various cancer cell lines, demonstrating cytotoxic effects in vitro .
  • Neuroprotective Activity : Similar compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. They may inhibit pathways involved in neuronal death, offering therapeutic potential for conditions such as Alzheimer's disease .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation modulation, such as cannabinoid receptors .
  • Enzyme Inhibition : It may inhibit enzymes like myeloperoxidase (MPO), which are implicated in oxidative stress and inflammation .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on Anti-inflammatory Activity :
    • A series of pyrazole derivatives were synthesized and tested for COX inhibition. Results indicated that compounds with a cyclopentyl substitution showed enhanced anti-inflammatory activity compared to other substitutions .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines, suggesting that structural modifications could lead to improved efficacy against specific cancer types .
  • Neuroprotective Research :
    • Compounds structurally related to this compound were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving cyclopentyl-substituted pyrazole intermediates and propiolic acid derivatives. Optimization involves adjusting substituent electronic properties (electron-donating/-withdrawing groups) on the aryl ring, which influence reaction rates and yields. For example, electron-donating substituents may enhance yields by stabilizing transition states . Chromatographic purification (e.g., using CH2_2Cl2_2/MeOH mixtures) is recommended to isolate the product, as demonstrated in analogous syntheses of fumaric acid salts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the cyclopentyl and pyrazole moieties, while Infrared (IR) spectroscopy confirms the presence of the propiolic acid carbonyl group. Purity (>99%) should be validated via HPLC, as shown in studies of structurally related compounds .

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for similar pyrazole-propiolic acid derivatives: use personal protective equipment (gloves, goggles, respirators), ensure adequate ventilation, and avoid skin/eye contact. Acute toxicity and respiratory irritation risks necessitate adherence to safety data sheet (SDS) protocols .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELX (e.g., SHELXL for refinement and SHELXD for structure solution). For anisotropic displacement ellipsoid visualization, ORTEP (via WinGX) is recommended. These tools are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. How do substituent electronic properties influence reactivity in propiolic acid derivatives?

  • Methodological Answer : Electron-donating groups on the aryl ring slightly increase reaction yields (e.g., 3,4-dimethoxy substituents vs. chloro-methoxy analogs), likely due to enhanced stabilization of intermediates. Kinetic studies using time-resolved spectroscopy can quantify these effects .

Q. What strategies mitigate discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR and IR data with computational models (DFT calculations for predicted chemical shifts). For unresolved signals, employ heteronuclear correlation experiments (e.g., HSQC, HMBC) to assign proton-carbon connectivity, as applied in related bicyclic compounds .

Q. What mechanistic insights explain side reactions during hydrogenation of the propiolic acid moiety?

  • Methodological Answer : Hydrogenation of the triple bond (e.g., using Pd/C catalysts) may lead to over-reduction or isomerization. Monitoring reaction progress via TLC and optimizing catalyst loading (e.g., 5–10% Pd/C) can minimize byproducts. Competitive elimination pathways under acidic conditions should also be considered .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data?

  • Methodological Answer : If X-ray data conflicts with NMR results (e.g., unexpected bond lengths vs. coupling constants), re-examine crystal quality (twins, disorder) using SHELXL ’s TWIN and BASF commands. Alternatively, assess solvent inclusion or dynamic effects in solution vs. solid-state structures .

Experimental Design Considerations

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Gradient elution chromatography (silica gel, CH2_2Cl2_2/MeOH) effectively separates polar byproducts. For scale-up, consider recrystallization from ethanol/water mixtures, which provided high-purity yields (>99%) in analogous fumaric acid salt syntheses .

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